BMS-354326 - 708258-16-6

BMS-354326

Catalog Number: EVT-263011
CAS Number: 708258-16-6
Molecular Formula: C28H40N4O5
Molecular Weight: 512.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-354326 is a bio-active chemical.
Overview

BMS-354326 is a small molecule drug developed by Bristol Myers Squibb Company, primarily recognized for its role as a potent inhibitor of human tryptase. Tryptase is a serine protease that is involved in various physiological processes, particularly in the context of mast cell activation and inflammation. The compound is classified as a tryptase inhibitor, making it significant in therapeutic areas related to allergic reactions and inflammatory diseases. Currently, BMS-354326 is in the discovery phase with no approved clinical status yet, but it has been the subject of various research studies aimed at understanding its potential applications and mechanisms of action .

Source and Classification

BMS-354326 originates from the medicinal chemistry efforts of Bristol Myers Squibb and is categorized under small molecule drugs. Its molecular formula is C28H40N4O5C_{28}H_{40}N_{4}O_{5} and it has a CAS Registry number of 708258-16-6. The compound's InChIKey is XVYFBYVSZOCXRJ-OMQKAAQBSA-N, which provides a unique identifier for chemical substances .

Synthesis Analysis

Methods

The synthesis of BMS-354326 involves a multi-step process that focuses on the development of azetidinone derivatives. A notable method detailed in recent literature outlines the replacement of guanidine moieties with primary or secondary amines or aminopyridine functionalities to enhance potency and selectivity against tryptase. The synthesis includes the use of various reagents and conditions tailored to optimize yield and purity.

Technical Details

The synthesis typically begins with the formation of an azetidinone core structure, followed by functional group modifications to introduce the desired substituents that enhance biological activity. The specific synthetic pathway may involve reactions such as nucleophilic substitutions and cyclization steps that are carefully controlled to achieve high selectivity against other serine proteases .

Molecular Structure Analysis

Structure

BMS-354326 features a complex molecular structure characterized by its azetidinone framework, which contributes to its biological activity as a tryptase inhibitor. The structure can be represented as follows:

  • Molecular Formula: C28H40N4O5C_{28}H_{40}N_{4}O_{5}
  • InChIKey: XVYFBYVSZOCXRJ-OMQKAAQBSA-N
  • CAS Registry Number: 708258-16-6

Data

The compound's structural data indicates that it possesses multiple functional groups that are critical for its interaction with target proteins. The precise arrangement of these groups facilitates binding to tryptase, thereby inhibiting its enzymatic activity effectively .

Chemical Reactions Analysis

Reactions

BMS-354326 undergoes specific chemical reactions that are crucial for its function as a tryptase inhibitor. These reactions primarily involve interactions with serine residues in the active site of tryptase, leading to the formation of enzyme-inhibitor complexes.

Technical Details

The mechanism by which BMS-354326 inhibits tryptase involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access. This interaction is characterized by high affinity, with an IC50 value reported at approximately 1.8 nM, indicating potent inhibitory effects against tryptase compared to other serine proteases .

Mechanism of Action

Process

The mechanism of action for BMS-354326 revolves around its ability to selectively inhibit tryptase activity. Upon binding to the enzyme's active site, BMS-354326 effectively blocks substrate access, thereby disrupting normal enzymatic function.

Data

The selectivity profile of BMS-354326 shows that it exhibits minimal activity against other related serine proteases such as trypsin, highlighting its potential for targeted therapeutic applications without significant off-target effects .

Physical and Chemical Properties Analysis

Physical Properties

BMS-354326 is characterized by its solid-state properties typical of small molecule drugs. It exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.

Chemical Properties

The chemical properties include solubility characteristics which are essential for formulation development in pharmaceutical applications. Detailed analyses suggest that BMS-354326 has favorable solubility profiles conducive for oral administration routes.

Relevant Data or Analyses

Further studies are necessary to fully characterize the physicochemical properties such as melting point, boiling point, and partition coefficients, which are critical for understanding its behavior in biological systems .

Applications

Scientific Uses

BMS-354326 has potential applications in treating conditions associated with excessive tryptase activity, including allergic responses and inflammatory diseases. Its role as a selective inhibitor positions it as a candidate for developing therapies aimed at managing mast cell-related disorders.

Research continues to explore additional therapeutic areas where BMS-354326 may provide benefits due to its unique mechanism of action and selectivity profile. Ongoing clinical trials will further elucidate its efficacy and safety in various patient populations .

Introduction to Tryptase Inhibition Therapeutics

Pathophysiological Significance of Mast Cell Tryptase in Inflammatory Disorders

Mast cell tryptase, a trypsin-like serine protease, is the predominant secretory granule-derived protein in human mast cells. Unlike other proteases, tryptase exists as a tetramer stabilized by heparin proteoglycans, conferring unique enzymatic stability and substrate specificity. Its release during mast cell degranulation triggers a cascade of pathological events in allergic and inflammatory disorders. Tryptase acts as a potent mitogen for fibroblasts and epithelial cells, driving airway remodeling in asthma through collagen synthesis and fibroblast proliferation [1] [5]. It also activates protease-activated receptor-2 (PAR-2) on sensory neurons and endothelial cells, amplifying neurogenic inflammation and vascular permeability [3]. Critically, tryptase auto-activates mast cells in a feedforward loop, as demonstrated by studies where exogenous tryptase induced 60–90% histamine release from human tonsillar and skin mast cells [6]. This self-sustaining mechanism positions tryptase as a master regulator in diseases like:

  • Asthma: Correlates with airway hyperresponsiveness, late-phase bronchoconstriction, and mucus hypersecretion
  • Atopic dermatitis: Mediates pruritus and dermal fibrosis
  • Gastrointestinal inflammation: Promotes visceral hypersensitivity and mucosal barrier dysfunction

The centrality of tryptase is further validated by inhibitor studies. APC366 (a first-generation inhibitor) suppressed allergen-induced late-phase bronchoconstriction by >80% in allergic sheep models and inhibited histamine release by 60–90% in human lung mast cells, confirming tryptase as a nodal therapeutic target [3] [5].

Table 1: Pathophysiological Actions of Mast Cell Tryptase

Biological ActionPathological ConsequenceValidating Evidence
PAR-2 activationNeurogenic inflammation, painTryptase-induced histamine release blocked by PAR-2 antagonists [3]
Fibroblast proliferationTissue fibrosis/remodelingTryptase-stimulated collagen synthesis in lung fibroblasts [5]
Mast cell auto-activationAmplified allergic responsesAPC366 inhibition of IgE-dependent histamine release (IC₅₀ = 10 μM) [6]
Neutrophil recruitmentSustained inflammationTryptase-induced IL-8 secretion in epithelial cells [1]

Historical Development of Serine Protease Inhibitors

The therapeutic targeting of tryptase evolved through three distinct generations of serine protease inhibitors, each addressing specific pharmacological challenges:

  • First-generation peptidics (1990s): APC366 (N-(1-hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide) emerged as the pioneering tryptase inhibitor. While effective in sheep asthma models (aerosolized doses: 1–10 mg/kg), its peptidic nature limited oral bioavailability and potency (Ki ~10 μM). Clinical trials revealed modest efficacy in mild asthma, necessitating high doses due to rapid clearance [5] [6].

  • Second-generation dibasic compounds (Late 1990s): Pentamidine-inspired scaffolds (e.g., BABIM derivatives) exploited tryptase’s unique anionic exosites. These non-peptidic inhibitors achieved nanomolar potency (Ki = 0.5–5 nM) through simultaneous interactions with multiple catalytic pockets. BABIM inhibited tryptase with >1,000-fold selectivity over trypsin but exhibited Zn²⁺-dependent pharmacology, complicating in vivo applications [5].

  • Hepin antagonists (Early 2000s): Lactoferrin and synthetic polyanions disrupted tryptase’s tetrameric structure by competing with heparin binding. Though mechanistically novel, their size and charge limited tissue penetration [5].

The pivotal structural breakthrough came with the 1999 X-ray crystallography of tryptase complexed with 4-amidinophenyl pyruvic acid (PDB: 1A0L). This revealed an expansive active site with two electropositive grooves (S2 and S4) adjacent to the catalytic triad, providing a blueprint for non-guanidine inhibitors [5].

Table 2: Evolution of Tryptase Inhibitor Chemotypes

GenerationRepresentative CompoundPotency (Ki)MechanismLimitations
PeptidicAPC366~10 μMCompetitive substrate mimicLow oral bioavailability, proteolysis
DibasicBABIM0.5–5 nMZn²⁺-mediated active site coordinationMetal-dependent pharmacology
Heparin antagonistsLactoferrin~100 nMTetramer destabilizationPoor membrane permeability
Non-guanidine azetidinonesBMS-3543261.8 nMSubstrate-like binding without metalsComplex synthesis

Rationale for Non-Guanidine Azetidinone Scaffold Exploration

Conventional tryptase inhibitors relied on basic amidine/guanidine groups (e.g., in APC366 or pentamidine) to interact with the Asp189 residue in the S1 pocket. While potent, these motifs suffered from poor membrane permeability, hERG channel inhibition, and metabolic instability. The 2-azetidinone (β-lactam) scaffold emerged as an innovative alternative due to:

  • Electrophilic versatility: The strained β-lactam ring acts as a polarized electrophile, mimicking the transition state of proteolytic substrates without permanent positive charges [2] [7].
  • Synthetic modularity: 4-Carboxy-2-azetidinones permit stereoselective C3/C4 modifications to optimize S2–S4 pocket engagements [2].
  • Metabolic stability: Absence of hydrolyzable peptidic bonds or basic groups enhances oral bioavailability.

BMS-354326 epitomized this strategy by replacing the guanidine headgroup with a 4-carboxy-2-azetidinone core. The carboxylate engaged Asp189 via salt bridges, while the β-lactam carbonyl formed H-bonds with Gly216 and Ser190, achieving Ki = 1.8 nM. Crucially, it exhibited 500-fold selectivity against trypsin due to steric occlusion by tryptase’s Tyr75 loop—a selectivity filter absent in other serine proteases [2]. Structure-activity relationship (SAR) studies revealed that C3 substitutions modulated potency:

  • C3-Aryl groups: Enhanced S2 occupancy, boosting potency 10-fold (e.g., 3-(4-chlorophenyl) derivative Ki = 0.9 nM)
  • C4-carboxylate configuration: (R)-enantiomers showed 100-fold higher activity than (S)-counterparts due to optimal Asp189 coordination
  • N1 substitutions: Small alkyl groups (methyl/ethyl) improved solubility without potency loss [2].

The scaffold’s efficacy was validated in human lung mast cells, where BMS-354326 analogs inhibited anti-IgE-induced histamine release by >90% at 100 nM concentrations, outperforming APC366 by three orders of magnitude [2] [3].

Table 3: SAR of 4-Carboxy-2-Azetidinone Inhibitors

Structural ModificationRepresentative R-GroupTryptase Ki (nM)Selectivity vs. TrypsinEffect on Mast Cell Histamine Release
C3 unsubstitutedH18050-foldIC₅₀ = 2.5 μM
C3-(4-Cl-phenyl)4-Cl-C₆H₄0.9500-foldIC₅₀ = 8 nM
C4-(R)-carboxylate(R)-COO⁻1.8350-foldIC₅₀ = 15 nM
C4-(S)-carboxylate(S)-COO⁻2205-foldIC₅₀ > 1 μM
N1-methylCH₃2.1400-foldIC₅₀ = 12 nM

Properties

CAS Number

708258-16-6

Product Name

BMS-354326

IUPAC Name

(2S,3R)-4-oxo-1-[4-(6-phenylhexanoyl)piperazine-1-carbonyl]-3-(2-piperidin-3-ylethyl)azetidine-2-carboxylic acid

Molecular Formula

C28H40N4O5

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C28H40N4O5/c33-24(12-6-2-5-10-21-8-3-1-4-9-21)30-16-18-31(19-17-30)28(37)32-25(27(35)36)23(26(32)34)14-13-22-11-7-15-29-20-22/h1,3-4,8-9,22-23,25,29H,2,5-7,10-20H2,(H,35,36)/t22?,23-,25+/m1/s1

InChI Key

XVYFBYVSZOCXRJ-OMQKAAQBSA-N

SMILES

C1CC(CNC1)CCC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-354326; BMS 354326; BMS354326; CHEMBL306448; BDBM50144532.

Canonical SMILES

C1CC(CNC1)CCC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O

Isomeric SMILES

C1CC(CNC1)CC[C@@H]2[C@H](N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.